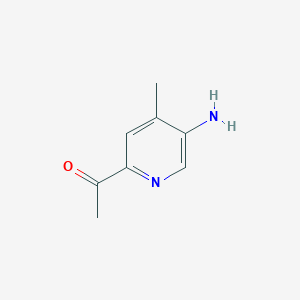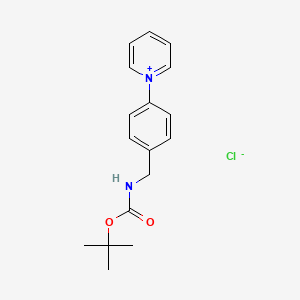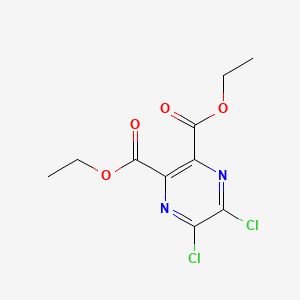
2-Amino-1-(4-chlorothiophen-2-yl)ethanone Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(4-chlorothiophen-2-yl)ethanone Hydrochloride is a chemical compound with the molecular formula C8H9Cl2NO. It is known for its unique structure, which includes an amino group, a chlorinated thiophene ring, and an ethanone moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-chlorothiophen-2-yl)ethanone Hydrochloride typically involves the reaction of 4-chlorothiophene with acetyl chloride. This reaction is carried out in a suitable solvent at an appropriate temperature and for a specific duration to yield the desired product . Another method involves reacting phosphorus oxychloride with 2,3-dichloroacetophenone in a solvent such as dioxane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1-(4-chlorothiophen-2-yl)ethanone Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorinated thiophene ring allows for substitution reactions, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted thiophene compounds.
Applications De Recherche Scientifique
2-Amino-1-(4-chlorothiophen-2-yl)ethanone Hydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Amino-1-(4-chlorothiophen-2-yl)ethanone Hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, derivatives of this compound have been shown to inhibit COX-2 enzymes, which are involved in inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-1-(4-chlorophenyl)ethanone Hydrochloride
- 2-Amino-1-(2-bromo-4-hydroxy-5-methoxy-phenyl)ethanone Hydrochloride
- 2-(2-Imino-thiazolidin-3-yl)-1-phenyl-ethanone Hydrochloride
Uniqueness
2-Amino-1-(4-chlorothiophen-2-yl)ethanone Hydrochloride is unique due to its chlorinated thiophene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C6H7Cl2NOS |
|---|---|
Poids moléculaire |
212.10 g/mol |
Nom IUPAC |
2-amino-1-(4-chlorothiophen-2-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C6H6ClNOS.ClH/c7-4-1-6(10-3-4)5(9)2-8;/h1,3H,2,8H2;1H |
Clé InChI |
YUJNOPKROLFXCZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC=C1Cl)C(=O)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Iodo-5-phenylimidazo[1,2-a]pyridine](/img/structure/B13661063.png)

![2-(2-Bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13661073.png)


![Methyl 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate](/img/structure/B13661084.png)





